molecular formula C10H12N2O B1427292 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one CAS No. 1225218-51-8

4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one

Cat. No. B1427292
M. Wt: 176.21 g/mol
InChI Key: CUXMYWUQQWOOKD-UHFFFAOYSA-N
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Description

4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is a compound with the molecular weight of 176.22 . It is a member of pyrrolidines and a member of pyridines . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is 1S/C10H12N2O/c1-10(5-9(13)12-7-10)8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3,(H,12,13) .


Chemical Reactions Analysis

4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one has been identified as a novel antimalarial scaffold . It exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .

Scientific Research Applications

1. Drug Design and Cognitive Disorders

The compound 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, related to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, is notable in drug design, particularly as a selective brain penetrant PDE9A inhibitor. This compound has shown promise in the treatment of cognitive disorders, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerance in humans and its ability to elevate cGMP in cerebral spinal fluid, making it a valuable pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

2. Synthesis and Chemistry

Pyrrolidines, including derivatives of 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, are significant in the field of synthetic chemistry. For instance, they are used in the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, demonstrating potential in various industrial applications such as dyes or agrochemical substances. The study of their synthesis and reaction mechanisms is crucial for advancing modern chemistry (Żmigrodzka et al., 2022).

3. Anticancer Activity

Compounds structurally similar to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one have shown significant anticancer activity. For example, the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including pyrrolidine analogs, has been evaluated for their effectiveness against various human cancer cell lines. This highlights the potential of these compounds in the development of new anticancer drugs (Hadiyal et al., 2020).

4. Organocatalysis

The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, structurally related to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, serves as a novel organocatalyst. It effectively catalyzes asymmetric Michael addition reactions, indicating its utility in the field of asymmetric synthesis and organic chemistry (Yan-fang, 2008).

5. Electrooptic Film Fabrication

In the realm of material science, heterocyclic "push-pull" chromophores structurally akin to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one have been synthesized and characterized for their use in electrooptic film fabrication. Their molecular architecture significantly influences film microstructure and optical/electrooptic response, underscoring their potential in advanced material applications (Facchetti et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-4-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(5-9(13)12-7-10)8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXMYWUQQWOOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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